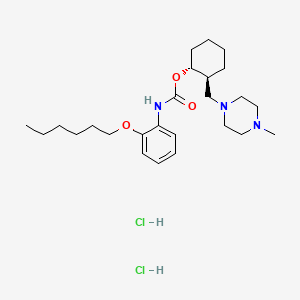
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an appropriate aniline derivative with a suitable aldehyde or ketone can lead to the formation of the isoindole ring system. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out to introduce the hydroxy and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isoindole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A similar compound with an isoindole ring system, used as an immunomodulatory agent.
Thalidomide: Another isoindole derivative with significant medicinal applications.
Uniqueness
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its hydroxy and methyl groups, along with the ethanimidamide moiety, differentiate it from other isoindole derivatives .
Properties
CAS No. |
85475-50-9 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanimidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(10(12)13-16)14-6-8-4-2-3-5-9(8)11(14)15/h2-5,7,16H,6H2,1H3,(H2,12,13) |
InChI Key |
JQTOKHDZSPXYLO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C(=NO)N)N1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




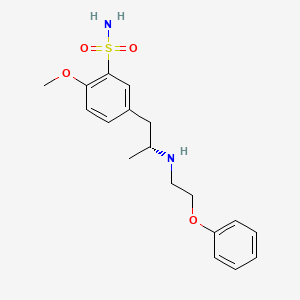

![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)

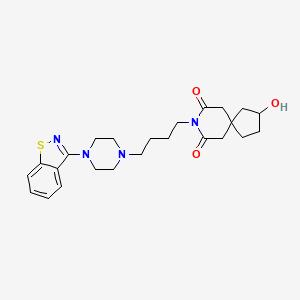
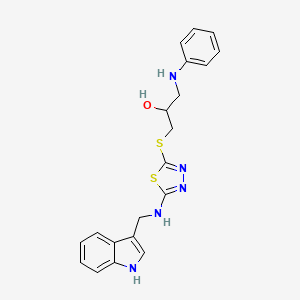
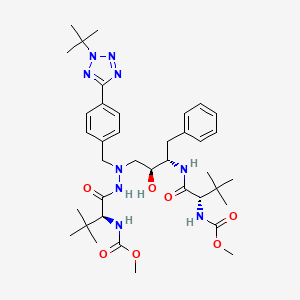
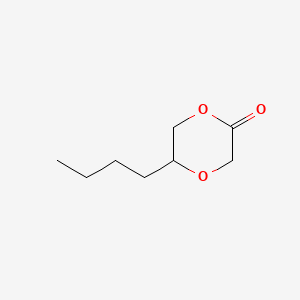


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
